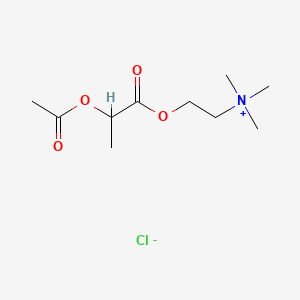
Acetoxy-methyl acetylcholine chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetoxy-methyl acetylcholine chloride is a chemical compound that belongs to the class of acetylcholine analogs Acetylcholine is a neurotransmitter that plays a significant role in various physiological functions, including muscle activation, memory, and learning
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetoxy-methyl acetylcholine chloride typically involves the acetylation of methyl acetylcholine. The process begins with the reaction of methyl acetylcholine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl acetylcholine+Acetyl chloride→Acetoxy-methyl acetylcholine chloride+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Acetoxy-methyl acetylcholine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Acetoxy-methyl acetylcholine chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on biological systems, particularly in neurotransmission and muscle activation.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders and muscle-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of acetoxy-methyl acetylcholine chloride involves its interaction with acetylcholine receptors. The compound mimics the action of acetylcholine by binding to muscarinic and nicotinic receptors, leading to the activation of downstream signaling pathways. This results in various physiological effects, including muscle contraction and neurotransmission.
相似化合物的比较
Similar Compounds
Acetylcholine: The parent compound with similar neurotransmitter functions.
Methacholine: A synthetic analog used in bronchial challenge tests.
Carbachol: Another analog with longer-lasting effects due to resistance to acetylcholinesterase.
Uniqueness
Acetoxy-methyl acetylcholine chloride is unique due to its specific acetoxy group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
38939-85-4 |
|---|---|
分子式 |
C10H20ClNO4 |
分子量 |
253.72 g/mol |
IUPAC 名称 |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H20NO4.ClH/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
QENRWINHIGJULD-UHFFFAOYSA-M |
规范 SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


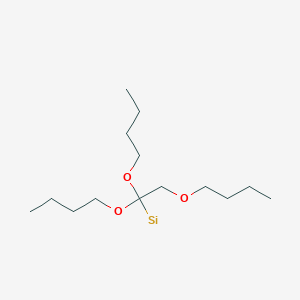
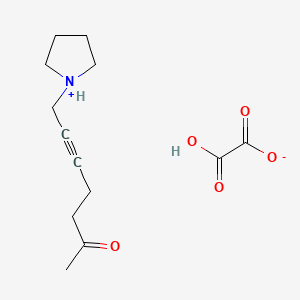
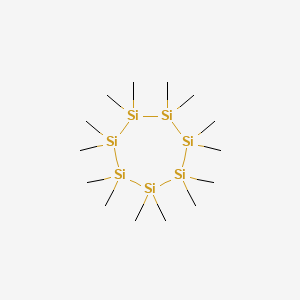
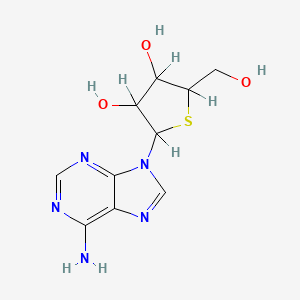
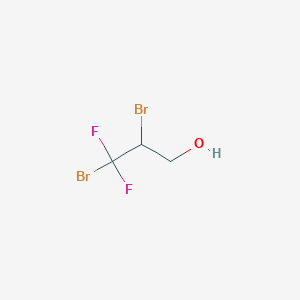
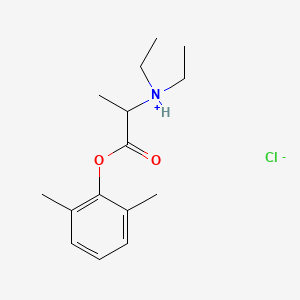

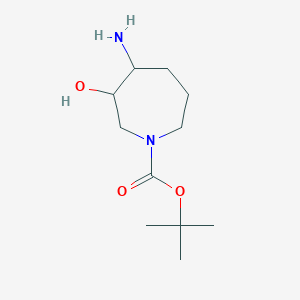
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
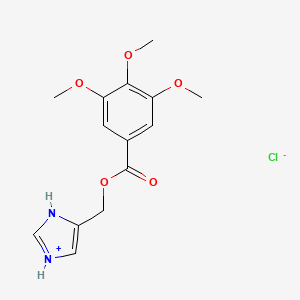
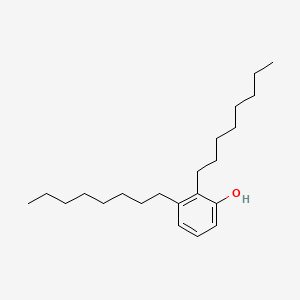
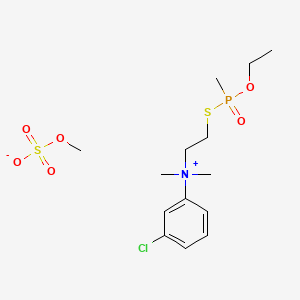
![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)
